molecular formula C11H17N3 B2425844 N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine CAS No. 2168752-01-8

N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Cat. No. B2425844
CAS RN: 2168752-01-8
M. Wt: 191.278
InChI Key: YZPPYJJFSMPWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, also known as CPI-455, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of cancer. The compound has been shown to have a selective inhibitory effect on the activity of the protein arginine methyltransferase 5 (PRMT5), which plays a key role in the regulation of gene expression and is overexpressed in many types of cancer.

Scientific Research Applications

Antihypertensive Activity

Pyrimidine derivatives, such as those explored by Bennett et al. (1981), demonstrate significant antihypertensive activity. The study evaluated a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, revealing their potential to lower blood pressure to normotensive levels through single daily oral doses. This suggests the utility of pyrimidine structures in developing antihypertensive therapies (Bennett et al., 1981).

Novel Synthesis Routes

Sosnovskikh et al. (2002) introduced new synthetic pathways for creating pyrimidines with polyhaloalkyl groups, showcasing the versatility of pyrimidine chemistry. By reacting N-isopropyl-(1-phenylethylidene)amine with halonitriles, they produced fluoro- and chloro-containing pyrimidines, expanding the toolkit for synthesizing structurally diverse pyrimidine derivatives (Sosnovskikh et al., 2002).

Corrosion Inhibition

Pyrimidine derivatives have also been investigated for their potential as corrosion inhibitors. Yadav et al. (2015) synthesized new pyrimidine compounds and tested their effectiveness in preventing mild steel corrosion in acidic media. Their results indicated that these derivatives could serve as mixed-type corrosion inhibitors, highlighting an industrial application of pyrimidine chemistry in protecting metals from corrosive environments (Yadav et al., 2015).

Antimicrobial and Antitumor Activities

Research into pyrimidine derivatives has also extended into the realm of biologically active compounds. Riyadh (2011) synthesized N-arylpyrazole-containing enaminones and evaluated their antitumor and antimicrobial activities. These compounds, derived from pyrimidine structures, demonstrated promising biological activity, suggesting their potential in developing new therapeutic agents (Riyadh, 2011).

Mechanism of Action

Target of Action

The compound 2-methyl-N-(propan-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine, also known as N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, primarily targets the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a vital process in cellular respiration and energy production.

Mode of Action

this compound acts as an inhibitor of the mitochondrial complex I . By inhibiting this complex, the compound disrupts the normal flow of electrons within the electron transport chain. This disruption leads to a decrease in the production of ATP, the primary energy currency of the cell, thereby affecting the energy-dependent processes within the cell.

Biochemical Pathways

The primary biochemical pathway affected by 2-methyl-N-(propan-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine is the oxidative phosphorylation pathway . This pathway, located within the mitochondria, is responsible for the majority of ATP production within the cell. By inhibiting mitochondrial complex I, the compound disrupts the oxidative phosphorylation pathway, leading to decreased ATP production and downstream effects on energy-dependent cellular processes.

properties

IUPAC Name

2-methyl-N-propan-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-7(2)12-11-9-5-4-6-10(9)13-8(3)14-11/h7H,4-6H2,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPPYJJFSMPWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.